Molecular Weight and Alkyl Chain Branching Position the Isobutyl Ester Between Solid Short-Chain and High-Molecular-Weight Long-Chain Benzoate Antioxidants
The isobutyl ester (MW 306.44 g/mol) possesses a molecular weight intermediate between the methyl ester (MW 264.36 g/mol) and the n-butyl ester (also MW 306.44 g/mol but linear), and significantly below the octyl (MW 362.55 g/mol) and dodecyl esters (MW 418.61 g/mol) . The branched isobutyl chain disrupts crystallinity, conferring a lower melting point and likely liquid physical form at ambient temperature compared to the solid linear n-butyl ester—a critical processing advantage for liquid masterbatch dosing systems [1]. This molecular-weight window balances two competing requirements: sufficient mass to reduce volatility-driven antioxidant loss during high-temperature polymer processing (boiling point 376.8 °C), yet low enough to maintain adequate diffusion mobility for rapid radical scavenging during oxidative induction .
| Evidence Dimension | Molecular weight and physical form vs. ester chain structure |
|---|---|
| Target Compound Data | MW 306.44 g/mol; density 0.991 g/cm³; boiling point 376.8 °C; branched isobutyl chain (liquid at RT, inferred) |
| Comparator Or Baseline | Methyl ester (CAS 2511-22-0): MW 264.36 g/mol, solid; n-Butyl ester (BB): MW 306.44 g/mol, linear, higher melting point; Octyl ester (OB): MW 362.55 g/mol, liquid; Dodecyl ester (DB): MW 418.61 g/mol, solid |
| Quantified Difference | Isobutyl ester shares MW with n-butyl ester but differs in branching (branched vs. linear C₄), predicted to lower melting point and improve handling as a liquid; 15.5% lower MW than octyl ester, 26.8% lower than dodecyl ester |
| Conditions | Calculated/predicted from structural data; no direct DSC melting point comparison available for isobutyl vs. n-butyl ester |
Why This Matters
A liquid physical form eliminates the need for melting or solvent-assisted incorporation during compounding, directly reducing processing energy costs and enabling precise liquid-metering additive delivery systems compared to solid analogs.
- [1] Zhu, L. et al. (2009). Polymer Degradation and Stability, 94(11), 1906–1913. Comparative MW and physical state of alkyl 3,5-di-tert-butyl-4-hydroxybenzoates. View Source
